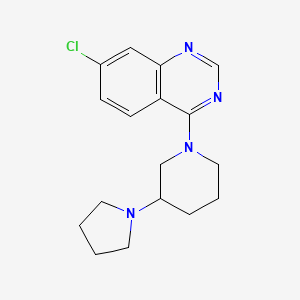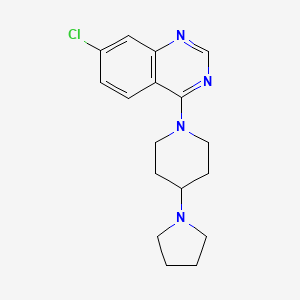
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is not fully understood. However, it has been shown to interact with various molecular targets, such as enzymes, receptors, and ion channels. It has been suggested that its anti-cancer activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral and anti-bacterial activities may be due to its ability to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases. It has also been shown to interact with various receptors, such as G protein-coupled receptors and ion channels. Its physiological effects include the modulation of cell growth, differentiation, and apoptosis. It has also been shown to modulate the immune response and inflammation.
実験室実験の利点と制限
The advantages of using 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its diverse biological activities, high potency, and selectivity. It can be used to study various molecular targets and pathways involved in different biological processes. However, its limitations include its potential toxicity, low solubility, and stability issues. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its molecular targets and mechanisms of action, which can provide insights into its biological activities. Additionally, the development of new synthesis methods and analogs can improve its potency, selectivity, and pharmacokinetic properties. Finally, the use of advanced techniques, such as molecular modeling and structural biology, can aid in the rational design of more effective compounds.
合成法
The synthesis of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been reported in the literature. One of the methods involves the reaction of 4-chloroquinazoline with 3-pyrrolidin-1-ylpiperidine in the presence of a suitable base and solvent. The reaction proceeds at elevated temperature and yields the desired product in good yield and purity. Other methods involving the use of different starting materials and reaction conditions have also been reported.
科学的研究の応用
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
7-chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-5-6-15-16(10-13)19-12-20-17(15)22-9-3-4-14(11-22)21-7-1-2-8-21/h5-6,10,12,14H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZVSWSZFOPZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)

![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)

![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)